
1-Bromo-2,3,5,6-tetrafluorobenceno
Descripción general
Descripción
Synthesis Analysis
Synthesis of 1-Bromo-2,3,5,6-tetrafluorobenzene and similar compounds involves aromatic nucleophilic substitution reactions. For instance, sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was synthesized via aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene, leading to various derivatives after oxidation and methylation (Sasaki, Tanabe, & Yoshifuji, 1999).
Molecular Structure Analysis
The molecular structure of related fluorobenzene compounds has been extensively studied, revealing insights into the geometric configuration influenced by fluorine substitutions. For example, the structure of 1,2,4,5-tetrafluorobenzene was determined by gas-phase electron diffraction and ab initio calculations, showing minimal deviation from D6h symmetry and equal C–C bond lengths, indicating the profound influence of fluorine on maintaining structural integrity and symmetry (Schei, Almenningen, & Almlöf, 1984).
Aplicaciones Científicas De Investigación
Síntesis de Bloques de Construcción Avanzados
Este compuesto se utiliza en la síntesis de valiosos bloques de construcción avanzados . Estos bloques de construcción permiten aplicaciones adicionales en diversos campos como la bioconjugación, el etiquetado de proteínas, la química bioortogonal, las síntesis de heterociclos, los materiales de alta energía y la liberación de fármacos .
Intermediario Farmacéutico
1-Bromo-2,3,5,6-tetrafluorobenceno se utiliza como intermedio farmacéutico . Esto significa que se utiliza en la producción de diversos medicamentos farmacéuticos.
Producción de 1,2,4,5-Tetrafluoro-3-hept-1-inil-benceno
Este compuesto se utiliza para producir 1,2,4,5-tetrafluoro-3-hept-1-inil-benceno . Este producto tiene aplicaciones potenciales en diversas reacciones químicas.
Síntesis de Catalizadores
This compound se utiliza en la síntesis de catalizadores . Por ejemplo, se utilizó en la síntesis del catalizador Pd (AsPh 3) 4, que es necesario para la preparación de ligandos ciclometalantes .
Síntesis de Rubreno Fluorado
Este compuesto puede utilizarse en la síntesis de rubreno fluorado . El rubreno es uno de los semiconductores orgánicos más estudiados debido a su alta movilidad de portadores de carga.
Etiquetado de Proteínas Quimioselectivo
La excelente reactividad de la 3-Bromo-1,2,4,5-tetrazina, que puede sintetizarse a partir de this compound, se ha utilizado para lograr el etiquetado de proteínas quimioselectivo
Mecanismo De Acción
Target of Action
As a pharmaceutical intermediate, it is likely involved in the synthesis of various drugs, where it interacts with other compounds to form the desired product .
Mode of Action
The mode of action of 1-Bromo-2,3,5,6-tetrafluorobenzene is primarily through its role as a reactant in chemical reactions. For instance, it is used to produce 1,2,4,5-tetrafluoro-3-hept-1-ynyl-benzene . The bromine atom in the compound can participate in various reactions, such as nucleophilic substitution or elimination, contributing to the formation of new bonds in the resulting compounds.
Propiedades
IUPAC Name |
3-bromo-1,2,4,5-tetrafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrF4/c7-4-5(10)2(8)1-3(9)6(4)11/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAFCGSUIAFUCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165987 | |
| Record name | 1-Bromo-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1559-88-2 | |
| Record name | 3-Bromo-1,2,4,5-tetrafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3,5,6-tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001559882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,3,5,6-tetrafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1-bromo-2,3,5,6-tetrafluorobenzene contribute to the formation of supramolecular polymers?
A: 1-bromo-2,3,5,6-tetrafluorobenzene acts as a building block in the formation of linear supramolecular polymers. The bromine atom in this compound engages in halogen bonding with dipyridyl molecules, such as 4,4′-bipyridine, trans-1,2-bis(4-pyridyl)ethene, and 1,2-bis(4-pyridyl)ethyne. These halogen bonds, along with cooperative nonconventional sp2-CH···N hydrogen bonds formed between the fluorobenzene ring and the nitrogen atoms of dipyridyls, drive the self-assembly process, ultimately leading to the formation of linear supramolecular polymers [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



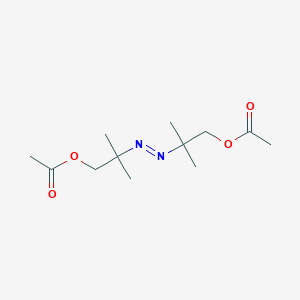
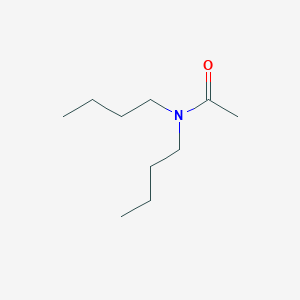


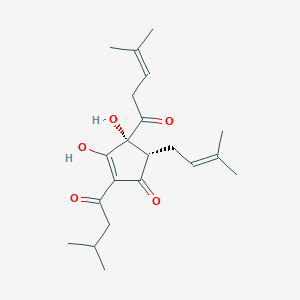
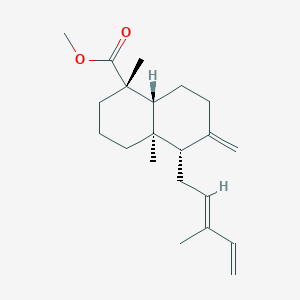





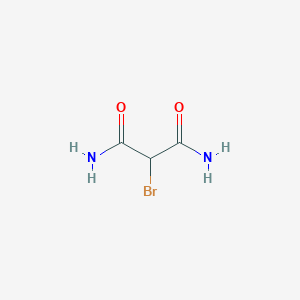

![5-Tert-butyl-2-[4-[2-[5-tert-butylbenzoxazol-2-yl]vinyl]phenyl]benzoxazole](/img/structure/B75720.png)